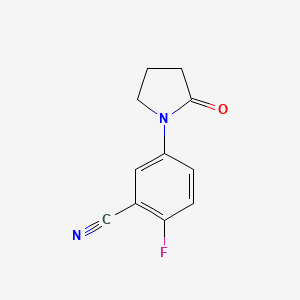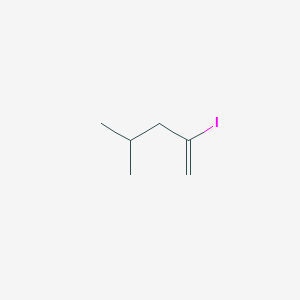
(6Z,15Z)-henicosa-6,15-dien-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z,15Z)-henicosa-6,15-dien-11-ol is a chemical compound with the molecular formula C21H40O. It is an intermediate used in the synthesis of lipid molecules . This compound is characterized by its unique structure, which includes two double bonds at the 6th and 15th positions and a hydroxyl group at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6Z,15Z)-henicosa-6,15-dien-11-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds and the hydroxyl group. One common method involves the use of Wittig reactions to introduce the double bonds, followed by selective reduction and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: (6Z,15Z)-henicosa-6,15-dien-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or PtO2 (Platinum dioxide) are used in hydrogenation reactions.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group to halides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
(6Z,15Z)-henicosa-6,15-dien-11-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex lipid molecules.
Biology: Studied for its role in cellular processes and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of (6Z,15Z)-henicosa-6,15-dien-11-ol involves its interaction with specific molecular targets and pathways. It is known to affect lipid metabolism and cellular signaling pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
(6Z,15Z)-20-hydroxyicosa-6,15-dienoic acid: Another compound with similar double bond configuration but with a carboxylic acid group instead of a hydroxyl group.
20-Hydroxy-6Z,15Z-eicosadienoic acid: Similar structure but with a different functional group arrangement.
Uniqueness: (6Z,15Z)-henicosa-6,15-dien-11-ol is unique due to its specific hydroxyl group placement and double bond configuration, making it a valuable intermediate in lipid synthesis and other chemical processes .
Properties
Molecular Formula |
C21H40O |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(6Z,15Z)-henicosa-6,15-dien-11-ol |
InChI |
InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11-14,21-22H,3-10,15-20H2,1-2H3/b13-11-,14-12- |
InChI Key |
PAVUIKZTXRJCOL-XSYHWHKQSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCC(O)CCC/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)







![Methyl (R)-2-[(S)-2-(Cbz-amino)-3-hydroxypropanamido]propanoate](/img/structure/B13708492.png)


